Furan-2,3-dicarbonyl dichloride

Catalog No.
S1488961
CAS No.
104721-76-8
M.F
C6H2Cl2O3
M. Wt
192.98 g/mol
Availability
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Furan-2,3-dicarbonyl dichloride

CAS Number

104721-76-8

Product Name

Furan-2,3-dicarbonyl dichloride

IUPAC Name

furan-2,3-dicarbonyl chloride

Molecular Formula

C6H2Cl2O3

Molecular Weight

192.98 g/mol

InChI

InChI=1S/C6H2Cl2O3/c7-5(9)3-1-2-11-4(3)6(8)10/h1-2H

InChI Key

BMBDJILYIZBBMQ-UHFFFAOYSA-N

SMILES

C1=COC(=C1C(=O)Cl)C(=O)Cl

Synonyms

2,3-Furandicarbonyldichloride(9CI)

Canonical SMILES

C1=COC(=C1C(=O)Cl)C(=O)Cl

Furan-2,3-dicarbonyl dichloride is a chemical compound with the molecular formula C6H2Cl2O3\text{C}_6\text{H}_2\text{Cl}_2\text{O}_3. It is characterized by the presence of two carbonyl groups located at the 2 and 3 positions of the furan ring, along with two chlorine substituents. This compound is part of a broader class of furan derivatives, which are known for their diverse reactivity and utility in organic synthesis. The structure of furan-2,3-dicarbonyl dichloride allows it to participate in various

  • Acylation Reactions: The dichloride can act as an acylating agent, reacting with nucleophiles such as alcohols and amines to form esters and amides, respectively.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles under appropriate conditions, leading to the formation of substituted furan derivatives.
  • Cycloaddition Reactions: The compound can also participate in cycloaddition reactions due to its electrophilic nature, particularly with dienes and other nucleophiles .

These reactions highlight the compound's versatility as a building block in organic synthesis.

Furan-2,3-dicarbonyl dichloride can be synthesized through several methods:

  • Vilsmeier Reaction: A common method involves treating furan with phosphorus oxychloride or thionyl chloride in the presence of dimethylformamide (DMF) to yield furan-2,3-dicarbonyl dichloride in high yields .
    text
    1. Furan + Phosphorus Oxychloride → Furan-2,3-dicarbonyl dichloride
  • Direct Chlorination: Another approach includes direct chlorination of furan-2,3-dicarboxylic acid using thionyl chloride or oxalyl chloride under controlled conditions .

These methods provide efficient pathways for obtaining this compound for further applications.

Furan-2,3-dicarbonyl dichloride finds applications primarily in organic synthesis:

  • Synthesis of Furan Derivatives: It serves as an important intermediate for synthesizing various substituted furans and other heterocycles.
  • Polymer Chemistry: Its derivatives are utilized in creating biobased polymers and materials due to their potential for biodegradability .
  • Pharmaceutical Chemistry: The compound may be explored for its potential use in drug development due to its structural features that could interact with biological targets.

Interaction studies involving furan-2,3-dicarbonyl dichloride primarily focus on its reactivity with nucleophiles. These studies help understand how this compound can be utilized to develop new materials or pharmaceuticals. For instance, examining its reaction kinetics with different amines or alcohols can provide insights into optimizing conditions for synthesizing desired products .

Furan-2,3-dicarbonyl dichloride shares structural similarities with several other compounds within the furan family. Here are some notable comparisons:

CompoundStructure FeaturesUnique Properties
Furan-2,5-dicarbonyl chlorideTwo carbonyls at positions 2 and 5More reactive towards nucleophiles due to additional carbonyl
FurfuralAldehyde functional groupUsed widely in flavoring and fragrance industries
Furan-2-carboxylic acidCarboxylic acid group at position 2Exhibits different reactivity compared to dicarbonyls
Furan-3-carboxylic acidCarboxylic acid group at position 3Less reactive than dicarbonyl derivatives

Furan-2,3-dicarbonyl dichloride is unique due to its dichloro substitution pattern and the positioning of carbonyl groups that enhance its electrophilicity compared to other similar compounds.

XLogP3

2.3

Wikipedia

Furan-2,3-dicarbonyl dichloride

Dates

Modify: 2023-07-17

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